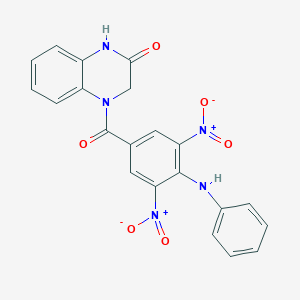
4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core and a dinitrobenzoyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The dinitrobenzoyl group is then introduced via nitration reactions, followed by the coupling of the phenylamino group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The phenylamino group may interact with proteins or enzymes, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the dinitrobenzoyl group but lacks the quinoxaline core.
4-Methyl-3,5-dinitrobenzoic acid: Similar nitro substitution pattern but with a methyl group instead of the phenylamino group.
3,5-Dinitro-4-methylbenzoic acid: Another compound with a similar structure but different functional groups.
Uniqueness
4-(3,5-Dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combination of a quinoxaline core and a dinitrobenzoyl group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-(4-anilino-3,5-dinitrobenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O6/c27-19-12-24(16-9-5-4-8-15(16)23-19)21(28)13-10-17(25(29)30)20(18(11-13)26(31)32)22-14-6-2-1-3-7-14/h1-11,22H,12H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBKXJGBOGXEHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Butyl 4-({6-[4-(butoxycarbonyl)anilino]-5-nitro-2-methyl-4-pyrimidinyl}amino)benzoate](/img/structure/B414386.png)
![N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine](/img/structure/B414390.png)

![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B414394.png)
![2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B414399.png)
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B414400.png)
![N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name)](/img/structure/B414401.png)
![4-[3-({3-Nitrobenzylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B414402.png)
![4-(3-{[(5-{4-Nitrophenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B414403.png)
![2-(2-furyl)-N-{[5-(4-nitrophenyl)-2-furyl]methylene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B414404.png)
![2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B414406.png)

![4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine](/img/structure/B414409.png)
![4-(4-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B414410.png)
